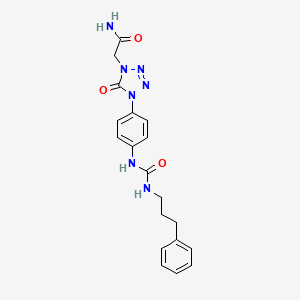

2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

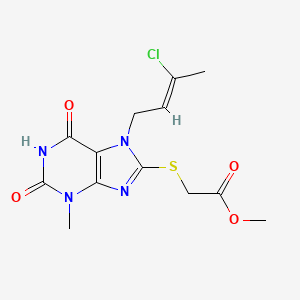

The compound appears to contain a tetrazole group, a urea group, and a phenylpropyl group. Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . Ureas are compounds that contain a carbonyl group flanked by two amine groups . The phenylpropyl group is a common structural motif in organic chemistry, consisting of a phenyl group, which is a six-membered aromatic ring of carbon atoms, attached to a propyl group, which is a three-carbon alkyl chain .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a cyclization reaction, followed by the formation of the urea group . The phenylpropyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the urea group, and the phenylpropyl group . The tetrazole ring would contribute to the compound’s polarity and could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tetrazole ring could potentially undergo substitution reactions, while the urea group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could enhance the compound’s water solubility .Scientific Research Applications

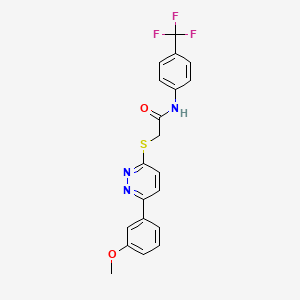

Pharmacological Properties of Ureido-acetamides

Ureido-acetamide derivatives have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds demonstrate high affinity for CCKB receptors across different species and exhibit significant antagonistic activity on CCK-8-induced neuronal firing, a model for brain CCKB receptor-mediated responses. Such characteristics make them valuable tools for exploring the physiological functions of CCKB receptors, highlighting the chemical family's relevance in neurological research and potential therapeutic applications (Bertrand et al., 1994).

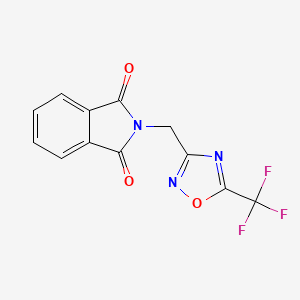

Antimicrobial and Hemolytic Activity of Acetamide Derivatives

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showcased their antimicrobial activity against selected microbial species. The research found these compounds to be active at variable extents, with some showing significant potency. This suggests potential applications in developing new antimicrobial agents, indicating the structural flexibility and therapeutic potential of acetamide derivatives in addressing microbial resistance (Gul et al., 2017).

Anticancer Activity of Acetamide Derivatives

Novel acetamide derivatives have been synthesized and evaluated for antitumor activity, showing promising anticancer properties against various cancer cell lines. This underscores the potential of such compounds in cancer research and therapy, particularly highlighting the role of specific chemical moieties in enhancing antitumor activity (Chena et al., 2022).

Antifungal Agents: Synthesis and Biological Evaluation

The design, synthesis, and evaluation of acetamide derivatives for antifungal activity have been explored, revealing that certain derivatives exhibit significant activity against Candida albicans and Candida krusei. This research contributes to the ongoing search for more effective antifungal agents, particularly in the face of rising drug resistance (Altındağ et al., 2017).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activity, demonstrating significant potential. The study of their coordination complexes offers insights into the structural factors contributing to antioxidant activity, suggesting applications in developing antioxidant agents (Chkirate et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[5-oxo-4-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3/c20-17(27)13-25-19(29)26(24-23-25)16-10-8-15(9-11-16)22-18(28)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H2,20,27)(H2,21,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQUIQBLTVAGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-chlorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460684.png)

![N-(2,3-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2460685.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2460686.png)

![N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460690.png)

![8-(4-ethoxyphenyl)-N-(3-ethoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2460692.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2460695.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)